molecular formula C17H17FN6S B11054390 6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054390
M. Wt: 356.4 g/mol
InChI Key: RKKUQSAZUIZVRN-UHFFFAOYSA-N
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Description

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines multiple functional groups, including pyrazole, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(TERT-BUTYL)-1H-PYRAZOL-3-YL hydrazine with 4-FLUOROBENZYL isothiocyanate to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C17H17FN6S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(5-tert-butyl-1H-pyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17FN6S/c1-17(2,3)13-9-12(19-20-13)15-23-24-14(21-22-16(24)25-15)8-10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,20)

InChI Key

RKKUQSAZUIZVRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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